Amino acid hydroxamates L-lysine hydroxamate hydrochloride

Description

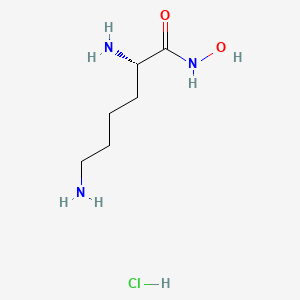

L-Lysine hydroxamate hydrochloride is a derivative of the essential amino acid L-lysine, where the hydroxylamine (-NHOH) group replaces the terminal amine. This modification enhances its chelating properties and biological activity, particularly in metalloenzyme inhibition (e.g., matrix metalloproteinases) and antimicrobial applications . The compound’s molecular formula is C₆H₁₄N₂O₂·HCl, with a molecular weight of 182.65 g/mol (free base: 146.19 g/mol) . Its synthesis typically involves coupling L-lysine with hydroxylamine hydrochloride using activating agents like ethyl chloroformate or carbodiimides (e.g., EDC) .

Properties

IUPAC Name |

(2S)-2,6-diamino-N-hydroxyhexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2.ClH/c7-4-2-1-3-5(8)6(10)9-11;/h5,11H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSDDPREKUXCCR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585208 | |

| Record name | N-Hydroxy-L-lysinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52760-35-7 | |

| Record name | N-Hydroxy-L-lysinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lysine hydroxamate hydrochloride typically involves the reaction of L-lysine with hydroxylamine hydrochloride in the presence of a coupling reagent. One common method includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a coupling agent . The reaction is carried out under mild conditions, often at room temperature, to yield the hydroxamate derivative.

Industrial Production Methods

Industrial production of L-lysine hydroxamate hydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamates with high purity and yield . The process is optimized for reaction rate and product quality, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

L-lysine hydroxamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxamate group can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert the hydroxamate group back to the original amine.

Substitution: The hydroxamate group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine hydroxamate hydrochloride can yield nitroso derivatives, while reduction can regenerate the original amine .

Scientific Research Applications

Chemical Synthesis

L-lysine hydroxamate hydrochloride serves as a versatile building block in organic synthesis. Its hydroxamate group enables it to act as a ligand in coordination chemistry and facilitates the formation of more complex organic molecules.

Key Reactions:

- Oxidation: The hydroxamate can be oxidized to yield nitroso derivatives.

- Reduction: It can be reduced back to L-lysine or converted to other amines.

- Substitution: The compound is capable of nucleophilic substitution reactions, leading to new amide or ester derivatives.

Biological Research

In biological contexts, L-lysine hydroxamate hydrochloride is particularly studied for its role as an enzyme inhibitor.

Enzyme Inhibition:

- Metalloproteinases: It has been shown to inhibit metalloproteinases, enzymes that play significant roles in tissue remodeling and disease progression.

- Histone Deacetylases (HDACs): Hydroxamic acids, including L-lysine hydroxamate, are known HDAC inhibitors, which have implications in cancer therapy due to their ability to alter gene expression.

Case Study: A study demonstrated that hydroxamic acid-modified peptides could effectively profile HDAC activity, revealing insights into substrate recognition and selectivity crucial for developing selective HDAC inhibitors .

Medicinal Applications

L-lysine hydroxamate hydrochloride has potential therapeutic applications, particularly in oncology.

Cancer Treatment:

The compound's ability to inhibit HDACs positions it as a candidate for cancer therapies. Hydroxamic acid derivatives have already been approved as anticancer drugs, highlighting their importance in medicinal chemistry .

Anti-infective Properties:

Research indicates that L-lysine hydroxamate can inhibit the growth of certain bacterial strains, suggesting its utility in developing antimicrobial agents .

Industrial Applications

In industrial settings, L-lysine hydroxamate hydrochloride is utilized in the formulation of pharmaceuticals and as an additive in various chemical processes.

Applications:

- Pharmaceutical Formulations: It is incorporated into drug formulations due to its stabilizing properties.

- Chemical Additives: Used in processes requiring chelation of metal ions or inhibition of specific enzymatic activities.

Comparative Analysis with Other Hydroxamates

L-lysine hydroxamate hydrochloride can be compared with other amino acid hydroxamates such as L-arginine and L-ornithine hydroxamates. Each variant exhibits unique biochemical properties and applications:

| Compound | Key Applications |

|---|---|

| L-lysine hydroxamate | Cancer therapy, enzyme inhibition |

| L-arginine hydroxamate | Potential cardiovascular benefits |

| L-ornithine hydroxamate | Role in metabolic pathways and immune response |

Mechanism of Action

The mechanism of action of L-lysine hydroxamate hydrochloride involves its interaction with specific molecular targets. The hydroxamate group can chelate metal ions, making it an effective inhibitor of metalloproteinases . This chelation disrupts the enzyme’s active site, preventing it from catalyzing reactions essential for disease progression. Additionally, the compound can inhibit histone deacetylases, leading to changes in gene expression and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

L-Arginine Hydroxamate Hydrochloride

- Formula : C₆H₁₆ClN₅O₂

- Key Differences : Contains a guanidinium group instead of a lysyl side chain, enhancing interaction with anionic biomolecules. Used in nitric oxide synthase inhibition studies .

- Synthesis : Similar to L-lysine hydroxamate but requires protection of the guanidinium group during coupling .

D,L-Serine Hydroxamate

- Formula : C₃H₈N₂O₃

- Key Differences : Shorter carbon chain and hydroxyl group, reducing steric hindrance. Acts as a competitive inhibitor of serine acetyltransferase in bacteria .

N-Arylsulfonyl Amino Acid Hydroxamates

Physicochemical Properties

| Property | L-Lysine Hydroxamate HCl | L-Arginine Hydroxamate HCl | D,L-Serine Hydroxamate |

|---|---|---|---|

| Solubility (Water) | 50 mg/mL | 30 mg/mL | 120 mg/mL |

| pKa (Hydroxamate) | 9.2 | 8.9 | 8.5 |

| Thermal Stability | Stable up to 150°C | Degrades at 130°C | Stable up to 200°C |

| Chloride Content | 19.3% (per USP standards) | 18.9% | N/A |

Biological Activity

L-lysine hydroxamate hydrochloride is a derivative of the amino acid lysine, modified to include a hydroxamate functional group. This modification significantly alters its biological activity, making it a compound of interest in various fields of biomedical research.

Chemical Structure and Properties

L-lysine hydroxamate is characterized by the presence of a hydroxamate group (-C(=O)NHOH) attached to the lysine backbone. This structural modification enhances its ability to interact with biological targets, particularly enzymes involved in epigenetic regulation and metabolic processes.

L-lysine hydroxamate primarily functions as an inhibitor of histone deacetylases (HDACs). By inhibiting these enzymes, it promotes the acetylation of histones, leading to altered gene expression patterns associated with various diseases, including cancer and neurodegenerative disorders . The mechanism can be summarized as follows:

- Inhibition of HDACs : L-lysine hydroxamate binds to the active site of HDACs, preventing them from deacetylating histones.

- Increased Histone Acetylation : This inhibition results in increased levels of acetylated histones, which are associated with transcriptional activation.

- Gene Regulation : The altered acetylation status affects gene expression, potentially reversing pathological states in diseases like cancer and Alzheimer’s .

Biological Activities

The biological activities of L-lysine hydroxamate can be categorized into several key areas:

1. Antitumor Activity

L-lysine hydroxamate has demonstrated significant antitumor effects by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines. Studies indicate that treatment with L-lysine hydroxamate leads to increased acetylation levels of histones H3 and H4, which correlates with enhanced tumor suppressor gene expression .

2. Antimicrobial Properties

Research has shown that L-lysine hydroxamate inhibits the growth of Escherichia coli, suggesting potential applications as an antimicrobial agent. Its mechanism involves interference with bacterial protein synthesis pathways, leading to reduced bacterial proliferation .

3. Neuroprotective Effects

The compound exhibits neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. This effect is partly attributed to its ability to chelate metal ions, thereby reducing the generation of reactive oxygen species (ROS) that contribute to neurodegeneration .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of L-lysine hydroxamate:

Q & A

Basic: What are the recommended methods for synthesizing L-lysine hydroxamate hydrochloride, and how do coupling agents influence reaction efficiency?

Answer:

The synthesis of L-lysine hydroxamate hydrochloride typically involves coupling hydroxylamine derivatives with protected lysine precursors. A validated method uses Fmoc-protected amino acid chlorides reacted with hydroxylamine in the presence of magnesium oxide (MgO), yielding hydroxamates with high efficiency (85–95% yields) . Alternative protocols employ coupling agents like EDC or HATU to activate carboxylic acids (e.g., N-Boc-protected ω-amino acids) for hydroxamate formation . The choice of coupling agent impacts reaction kinetics and purity: HATU minimizes side reactions compared to EDC, but requires anhydrous conditions. Researchers should optimize reaction time, temperature, and stoichiometry based on the coupling agent’s activation efficiency and compatibility with lysine’s primary amine group.

Basic: How should researchers handle and store L-lysine hydroxamate hydrochloride to ensure stability?

Answer:

L-Lysine hydroxamate hydrochloride is hygroscopic and sensitive to prolonged light exposure. Storage recommendations include:

- Conditions : Keep in sealed containers under inert gas (e.g., argon) at room temperature (20–25°C), avoiding humidity .

- Safety : Use PPE (gloves, goggles) to prevent skin/eye irritation (GHS07 Category 2) and work in well-ventilated areas to avoid inhalation of aerosols .

- Stability Testing : Monitor decomposition via HPLC or TLC; degradation products may include CO, CO₂, or nitrogen oxides under extreme conditions .

Advanced: How can researchers resolve discrepancies in reported bioactivity of L-lysine hydroxamate hydrochloride across different studies?

Answer:

Contradictions in bioactivity data often arise from variations in:

- Purity : Verify compound purity (≥98% by HPLC) and residual solvents (e.g., DMF, DMSO) using pharmacopeial standards .

- Experimental Design : Control for cell culture conditions (e.g., endotoxin levels in assays) and solvent concentrations (e.g., DMSO ≤0.1% v/v) .

- Bioassay Specificity : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or culture media composition .

Advanced: What strategies optimize the yield of L-lysine hydroxamate hydrochloride when encountering low conversion rates?

Answer:

Low yields may result from incomplete deprotection or side reactions. Mitigation strategies include:

- Deprotection Optimization : Use TFA/water (95:5 v/v) for Boc-group removal, monitoring by NMR to confirm complete cleavage .

- Coupling Agent Selection : Replace EDC with HATU for sterically hindered intermediates, as HATU’s uronium salt enhances coupling efficiency .

- Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of lysine derivatives, while MgO absorbs HCl byproducts in Fmoc-based syntheses .

Basic: What analytical techniques are essential for characterizing the purity and structure of L-lysine hydroxamate hydrochloride?

Answer:

Key techniques include:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity and detect byproducts .

- Spectroscopy : ¹H/¹³C NMR to confirm hydroxamate formation (e.g., –CONHOH peak at δ 8.5–9.5 ppm) and FT-IR for carbonyl stretching (1650–1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (C₆H₁₅ClN₂O₂; MW 182.65 g/mol) .

Advanced: How to address solubility challenges in pharmacological assays involving L-lysine hydroxamate hydrochloride?

Answer:

Solubility limitations (e.g., in PBS or cell media) can be mitigated by:

- pH Adjustment : Dissolve in slightly acidic buffers (pH 4–5) where the hydrochloride salt remains ionized .

- Co-Solvents : Use biocompatible solvents like PBS (5 mg/mL) or DMF (2 mg/mL) with <1% final concentration to avoid cytotoxicity .

- Prodrug Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or formulate as nanoparticles to enhance aqueous solubility for in vivo studies .

Basic: What are the critical parameters for validating the crystal structure of L-lysine hydroxamate hydrochloride?

Answer:

X-ray crystallography requires:

- Polymorph Control : Recrystallize from ethanol/water (1:1) to obtain monoclinic crystals (melting point: 263°C dec.) .

- Data Collection : Resolve reflections to ≤1.0 Å; use SHELX for structure refinement. Note that lysine’s zwitterionic form may influence hydrogen bonding patterns .

Advanced: How to troubleshoot inconsistent enzymatic inhibition results in hydroxamate-based studies?

Answer:

Inconsistencies may arise from:

- Metal Chelation : Hydroxamates bind metal cofactors (e.g., Zn²⁺ in metalloproteases). Pre-treat enzymes with EDTA to test chelation-dependent activity .

- Redox Sensitivity : Avoid assay buffers containing reducing agents (e.g., DTT), which may degrade the hydroxamate group .

- Enzyme Source : Compare recombinant vs. native enzyme activity, as post-translational modifications (e.g., glycosylation) can alter inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.